molecular formula C14H20INO2 B1355396 Benzyl N-(6-iodohexyl)carbamate CAS No. 51224-11-4

Benzyl N-(6-iodohexyl)carbamate

Cat. No. B1355396
CAS RN: 51224-11-4
M. Wt: 361.22 g/mol
InChI Key: JBMMDRZPWSONAT-UHFFFAOYSA-N
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Description

“Benzyl N-(6-iodohexyl)carbamate” is a chemical compound used in scientific research. It can be viewed as the ester of carbamic acid and benzyl alcohol . It has diverse applications, such as in drug synthesis and polymer chemistry.


Synthesis Analysis

The synthesis of Benzyl N-(6-iodohexyl)carbamate could potentially involve the reaction of benzyl chloroformate with ammonia . This compound can also be produced from benzyl carbamate, which is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular formula of Benzyl N-(6-iodohexyl)carbamate is C14H20INO2 . It contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Iodine atom .


Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .

Scientific Research Applications

  • Catalysis and Synthesis : This compound has been used in studies exploring catalytic processes. For example, its treatment with catalytic mixtures led to the formation of compounds with significant enantiomeric excess, an important aspect in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

  • Antibacterial Agents : Derivatives of benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. Some compounds in this category showed potent inhibitory activity against various bacterial strains (Liang et al., 2020).

  • Enzyme Inhibition : The compound has been a part of studies focusing on enzyme inhibition, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions like Alzheimer's disease (Magar et al., 2021).

  • Drug Delivery Systems : Benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been explored in the context of drug delivery systems. For instance, the development of prodrugs that undergo specific biochemical transformations to release the active drug (Greenwald et al., 1999).

  • Solar Energy Research : It has also been used in the development of novel ionic electrolytes for dye-sensitized solar cells, indicating its potential in renewable energy applications (Lee et al., 2009).

  • Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Borah & Phukan, 2013).

properties

IUPAC Name

benzyl N-(6-iodohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMMDRZPWSONAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552484
Record name Benzyl (6-iodohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(6-iodohexyl)carbamate

CAS RN

51224-11-4
Record name Benzyl (6-iodohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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